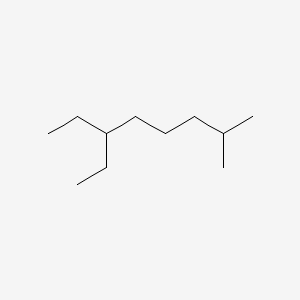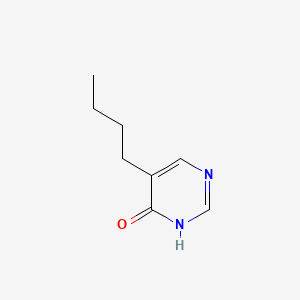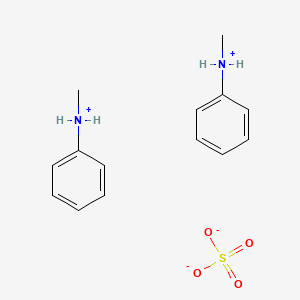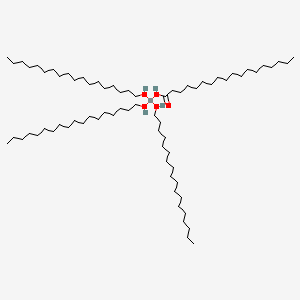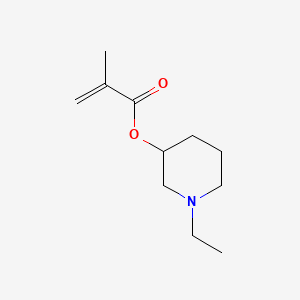![molecular formula C10H9N5O B12658715 N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine CAS No. 34550-43-1](/img/structure/B12658715.png)
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 264048 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 264048 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 264048 often involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 264048 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 264048 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 264048 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
NSC 264048 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 264048 involves its interaction with specific molecular targets and pathways within cells. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Eigenschaften
CAS-Nummer |
34550-43-1 |
|---|---|
Molekularformel |
C10H9N5O |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-5-1)6-12-8-3-4-11-10-9(8)13-15-14-10/h1-5H,6H2,(H2,11,12,13,14,15) |
InChI-Schlüssel |
GSHVEFVGODSAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC2=CC=NC3=NNN=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



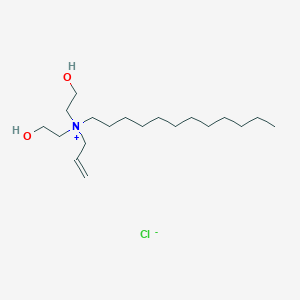

![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)

